molecular formula C8H6IN3 B6592341 7-Iodoquinazolin-2-amine CAS No. 1935610-10-8

7-Iodoquinazolin-2-amine

Cat. No.: B6592341
CAS No.: 1935610-10-8
M. Wt: 271.06 g/mol
InChI Key: XZKSKODZZVPDLW-UHFFFAOYSA-N
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Description

7-Iodoquinazolin-2-amine (CAS No. 1935610-10-8) is a chemical compound that has been explored for its various biological properties and potential applications in scientific research and industry. It is used as a laboratory chemical and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An approach to iodinated indolo[1,2-c]quinazoline amines via I2/cumene hydroperoxide (CHP)-promoted cascade annulation of diarylalkynes and isocyanides has been described .


Molecular Structure Analysis

The molecular formula of this compound is C8H6IN3, and its molecular weight is 271.06 g/mol . The structure of this compound includes a quinazoline ring with an iodine atom at the 7th position and an amine group at the 2nd position .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .


Physical and Chemical Properties Analysis

This compound is a compound with a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is low, with a Log S (ESOL) of -3.3 .

Scientific Research Applications

Synthesis and Antifungal Applications

A group of novel 6-iodoquinazolin-4(3H)-one derivatives, related to 7-Iodoquinazolin-2-amine, was synthesized and evaluated for their fungicidal activities. These compounds were prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one via action with various nitrogen nucleophiles, leading to potential applications in addressing fungal infections (El-Hashash et al., 2015).

Anticancer Research

Research into the anticancer properties of this compound derivatives includes the synthesis of novel polycarbo-substituted 4-anilinoquinazolines, which showed potential cytotoxicity against various cancer cell lines. These compounds were derived from 2-aryl-6-bromo-8-iodoquinazolines, highlighting a significant area of study for developing new cancer therapies (Paumo et al., 2016).

Antibacterial Properties

New 8-nitrofluoroquinolone derivatives, synthesized from a core structure similar to this compound, were investigated for their antibacterial properties. These compounds showed promising activity against both gram-positive and gram-negative bacterial strains, pointing towards potential applications in combating bacterial infections (Al-Hiari et al., 2007).

Applications in Cell Physiology

The modification of tertiary amines, including structures akin to this compound, for applications in studying cell physiology, was explored. This research demonstrated the efficient release of bioactive molecules in cellular environments, contributing to the understanding of cell signaling and function (Asad et al., 2017).

Drug Development and Optimization

The development of small libraries of 4-anilinoquinolines, including derivatives of this compound, led to the identification of potent inhibitors for Protein Kinase Novel 3 (PKN3), which is linked to various cancers. These findings offer a pathway for the development of new drugs targeting PKN3-related pathologies (Asquith et al., 2020).

Safety and Hazards

7-Iodoquinazolin-2-amine is classified under acute toxicity, oral (Category 4), H302, and skin corrosion/irritation (Category 2), H315 . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

7-Iodoquinazolin-2-amine and its derivatives have potential applications in scientific research and industry. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

Properties

IUPAC Name

7-iodoquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKSKODZZVPDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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